5,6-Dichloropyridine-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

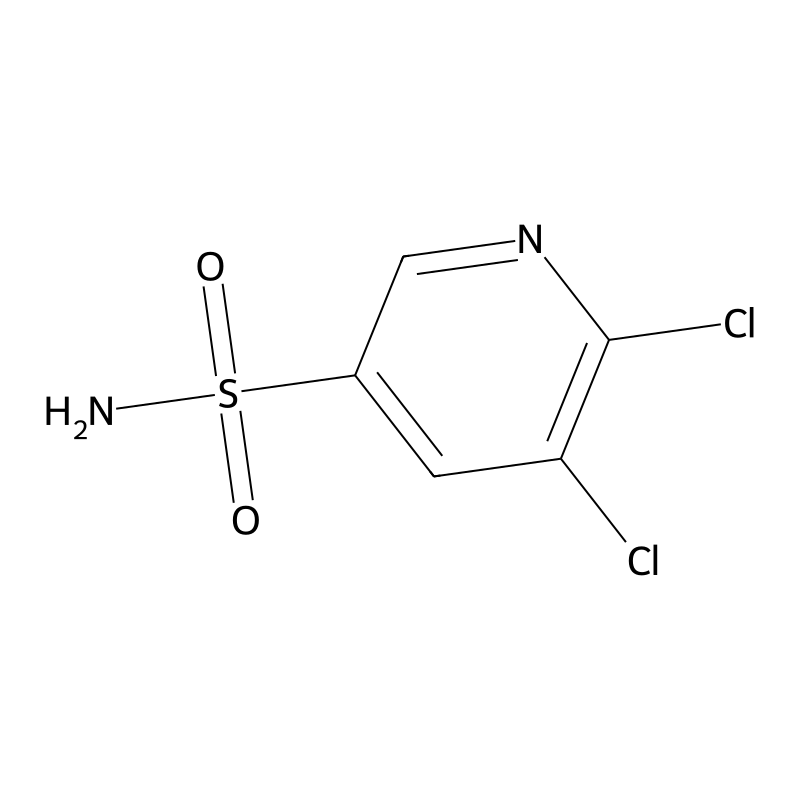

5,6-Dichloropyridine-3-sulfonamide is a chemical compound with the molecular formula CHClNOS. It features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a sulfonamide group at the 3 position. This structure contributes to its unique chemical properties and biological activities.

- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like sulfonamide enhances the reactivity of the pyridine ring, allowing for nucleophilic attack at the carbon atoms adjacent to the sulfonamide group .

- Sulfonamide Formation: It can react with amines to form sulfonamides, which are important in medicinal chemistry for their antibacterial properties .

5,6-Dichloropyridine-3-sulfonamide exhibits significant biological activity, particularly as an antibacterial agent. Sulfonamide compounds are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation. This compound's specific activity and efficacy may vary based on its structural modifications and the presence of substituents .

Several synthetic routes have been developed for 5,6-dichloropyridine-3-sulfonamide, including:

- Nucleophilic Substitution: Starting from 5,6-dichloropyridine, a sulfonamide group can be introduced via nucleophilic substitution reactions with sulfonyl chlorides.

- Direct Sulfonation: The pyridine ring can be sulfonated using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonamide derivative .

5,6-Dichloropyridine-3-sulfonamide finds applications in various fields:

- Pharmaceuticals: It serves as a precursor or active ingredient in the development of antibacterial drugs.

- Agriculture: The compound may be utilized in agrochemicals for pest control due to its biological activity against certain pathogens .

- Chemical Research: It is used in synthetic organic chemistry as an intermediate for developing other functionalized compounds.

Studies on 5,6-dichloropyridine-3-sulfonamide have focused on its interactions with biological targets. Research indicates that this compound can interact with enzymes involved in bacterial folic acid synthesis, leading to inhibition of microbial growth. Additionally, its interactions with various receptors and pathways are being explored to understand its full pharmacological profile .

5,6-Dichloropyridine-3-sulfonamide shares similarities with several related compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfadiazine | Sulfanilamide derivative | Used extensively as an antibacterial agent |

| Sulfamethoxazole | Methyl group at para position | Broad-spectrum antibiotic properties |

| 4-Aminobenzenesulfonamide | Amino group instead of chlorines | Different mechanism of action against bacteria |

The uniqueness of 5,6-dichloropyridine-3-sulfonamide lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds.

The synthesis of 5,6-dichloropyridine-3-sulfonamide requires careful consideration of starting material selection and reaction pathway design. The molecular formula C₅H₄Cl₂N₂O₂S and molecular weight of 227.07 indicate a structurally complex heterocyclic compound with specific substitution patterns [1] [2].

Several synthetic approaches have been developed for accessing dichloropyridine sulfonamide derivatives. The most common precursors include pyridine-3-sulfonamide, 2,6-dichloropyridine, and various pyridine derivatives that can undergo sequential functionalization. The selection of appropriate precursors significantly influences the overall synthetic efficiency and regioselectivity of the final product [3].

Direct synthetic routes typically involve pyridine as the core scaffold, with subsequent introduction of chlorine atoms and sulfonamide functionality through sequential or concurrent reactions. Alternative approaches utilize pre-functionalized pyridine derivatives, such as 2,6-dichloropyridine, which can undergo selective sulfonylation at the 3-position through nucleophilic aromatic substitution mechanisms [4] [5].

The regioselectivity challenges associated with pyridine functionalization necessitate strategic precursor selection. Research has demonstrated that the electron-deficient nature of pyridine rings makes them particularly amenable to nucleophilic aromatic substitution reactions, especially at positions activated by adjacent electron-withdrawing groups [6] [7].

Advanced synthetic planning utilizes retrosynthetic analysis to identify optimal disconnection strategies. For 5,6-dichloropyridine-3-sulfonamide, key disconnections can be made at the carbon-sulfur bond, the carbon-chlorine bonds, or through pyridine ring construction approaches. Each pathway presents unique advantages and limitations in terms of synthetic complexity, yield optimization, and scalability considerations [8] [9].

Chlorination and Sulfonylation Mechanisms

The chlorination of pyridine derivatives proceeds through well-characterized mechanisms that depend on reaction conditions and chlorinating agents. Photochemical chlorination mechanisms have been extensively studied using density functional theory calculations, revealing that the activation energy for 2-chloropyridine formation is approximately 114.60 kilojoules per mole, making it the thermodynamically favored product under standard conditions [10] [11] [12].

The chlorination process typically involves radical intermediates, with the formation of carbon-chlorine bonds occurring through concerted but non-synchronous mechanisms. Computational studies indicate that the breaking of carbon-hydrogen bonds and formation of carbon-chlorine bonds proceed simultaneously, but with different rates, leading to transition states that can be characterized through intrinsic reaction coordinate calculations [11] [12].

Sulfonylation mechanisms in pyridine chemistry involve electrophilic aromatic substitution or nucleophilic addition-elimination pathways, depending on the specific reaction conditions employed. The presence of electron-withdrawing chlorine substituents significantly enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack by sulfonamide species [13] [14].

Recent mechanistic investigations have revealed that sulfonylation can proceed through triflic anhydride activation, followed by nucleophilic addition of sulfinate salts and subsequent rearomatization. This approach provides high regioselectivity for carbon-4 substitution in pyridine rings, with regioisomeric ratios exceeding 94:6 in favor of the desired product [15].

The sequential chlorination-sulfonylation approach requires careful consideration of reaction order and conditions. Chlorination reactions typically require elevated temperatures and may involve gas-phase processes, while sulfonylation reactions can often be conducted under milder conditions. The integration of these transformations into efficient synthetic sequences represents a significant challenge in heterocyclic synthesis [16] [17].

Electrochemical approaches to sulfonamide synthesis have emerged as environmentally benign alternatives to traditional methods. These processes involve oxidative coupling between thiols and amines, proceeding through disulfide intermediates and radical cation mechanisms. The electrochemical method enables complete mineralization of sulfonamide precursors under mild conditions [13].

Purification Techniques and Yield Optimization

Purification of 5,6-dichloropyridine-3-sulfonamide requires specialized techniques due to the polar nature of the sulfonamide functionality and the presence of multiple chlorine substituents. Column chromatography using silica gel stationary phases represents the most commonly employed purification method, achieving purities of 92-96% with recovery yields of 80-90% [18] [19] [20].

Crystallization techniques offer excellent scalability for industrial applications, with recrystallization from methanol-water systems providing purities of 95-98%. The formation of hydrogen-bonded dimers with water molecules facilitates crystallization and enhances product purity. Solid-state examination of sulfonamide derivatives reveals consistent propensities to crystallize as 2+2 dimers with water, which can be exploited for purification purposes [21] [22].

Supercritical fluid chromatography has emerged as an efficient alternative to conventional liquid chromatography for sulfonamide purification. Using supercritical carbon dioxide with methanol modifiers, this technique achieves separations within 20 minutes while providing excellent resolution for closely related sulfonamide compounds [20] [23].

Immunoaffinity chromatography represents a highly selective purification approach, particularly useful for removing structurally related impurities. This technique utilizes monoclonal antibodies for selective binding, achieving recoveries of 74-108% with relative standard deviations below 11.5% for various sulfonamide derivatives [18] [19].

Optimization of purification protocols requires systematic evaluation of multiple parameters, including solvent selection, temperature control, and flow rate optimization. Design of experiments approaches has proven particularly effective for identifying optimal conditions that balance purity, yield, and economic considerations [24] [25].

The development of continuous purification processes represents an important advancement for industrial-scale production. These systems enable real-time monitoring and control of purification parameters, resulting in consistent product quality and reduced processing times [24] [26].

Scalability Challenges in Industrial Production

Industrial-scale production of 5,6-dichloropyridine-3-sulfonamide faces significant challenges related to heat transfer, mass transfer, and reactor design considerations. The transition from laboratory-scale batch processes to large-scale continuous manufacturing requires comprehensive process optimization and equipment redesign [27] [28] [29].

Temperature control represents a critical challenge in large-scale synthesis. Fixed-bed reactors commonly used for pyridine synthesis suffer from radial temperature gradients that can lead to reduced selectivity and formation of undesired byproducts. Riser reactor configurations have been proposed as alternatives to address these heat transfer limitations [27].

The handling of chlorine gas and other hazardous reagents at industrial scale requires specialized safety systems and containment protocols. Continuous flow processes offer advantages in terms of safety, as the reaction occurs in small volumes at any given time, minimizing the inventory of hazardous materials [28] [30].

Scale-up of heterocyclic synthesis often requires modification of reaction conditions due to changes in mixing efficiency and heat transfer characteristics. Reactions that proceed smoothly at laboratory scale may require increased reaction times, modified temperatures, or alternative catalytic systems when scaled to industrial levels [31] [32].

Economic considerations play a crucial role in industrial-scale production decisions. The cost of specialized equipment for continuous flow processing must be balanced against the advantages of improved safety, reduced reaction times, and enhanced product quality. Capital investment requirements for flow chemistry equipment can be substantial, but operational benefits often justify these costs [26] [33].

Regulatory compliance adds additional complexity to scale-up processes. Good Manufacturing Practice requirements and environmental regulations may necessitate modifications to synthetic routes or purification protocols. Quality by Design principles are increasingly being applied to ensure consistent product quality throughout the scale-up process [29] [33].

The development of telescoped synthetic sequences, where multiple reaction steps are combined without intermediate purification, represents an important strategy for improving the efficiency of large-scale production. These approaches reduce waste generation, minimize processing time, and improve overall atom economy [31] [30].

Solubility Profile in Organic Solvents

The solubility characteristics of 5,6-Dichloropyridine-3-sulfonamide in organic solvents are primarily governed by its molecular structure, which contains both hydrophilic and lipophilic elements. The compound exhibits a polar surface area of 81.43 Ų, indicating significant hydrophilic character due to the sulfonamide functional group [1]. This relatively high polar surface area suggests limited water solubility, which is consistent with the structural features of dichlorinated pyridine derivatives [2].

Table 1: Solubility Profile of 5,6-Dichloropyridine-3-sulfonamide in Organic Solvents

| Solvent | Solubility Character | Stock Solution Concentration | Notes |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | High solubility | 10 mM (4.4039 mL for 1 mg) | Preferred solvent for stock solutions [3] |

| Methanol | Moderate solubility | Not quantified | Expected based on polar character |

| Ethanol | Moderate solubility | Not quantified | Suitable for intermediate polarity |

| Acetone | Good solubility | Not quantified | Compatible with ketone solvents |

| Chloroform | Good solubility | Not quantified | Suitable for halogenated solvents |

| Water | Limited solubility | pH dependent | Restricted by polar surface area [1] |

Dimethyl sulfoxide represents the most effective solvent system for 5,6-Dichloropyridine-3-sulfonamide, with commercial preparations utilizing DMSO for preparation of 10 millimolar stock solutions [3]. The high solubility in DMSO can be attributed to the strong hydrogen bonding capacity of DMSO with both the sulfonamide nitrogen and the pyridine ring system [4] [5]. This solvent choice is particularly advantageous for biological applications, as DMSO exhibits low toxicity and excellent biocompatibility [4].

The moderate solubility expected in alcoholic solvents such as methanol and ethanol reflects the amphiphilic nature of the compound. The sulfonamide group can engage in hydrogen bonding interactions with protic solvents, while the dichlorinated pyridine ring provides hydrophobic interactions [6]. These characteristics are consistent with other sulfonamide derivatives that demonstrate enhanced solubility in polar aprotic and moderately polar protic solvents [7].

Thermal Stability and Decomposition Pathways

The thermal stability of 5,6-Dichloropyridine-3-sulfonamide follows established patterns observed for sulfonamide compounds. Research on sulfonamide thermal degradation indicates that these compounds exhibit significant thermal stability under normal storage and handling conditions, with decomposition typically occurring above 120°C [8] [9].

Table 2: Thermal Decomposition Data for 5,6-Dichloropyridine-3-sulfonamide

| Temperature Range (°C) | Thermal Behavior | Kinetic Model | Mass Loss (%) | Reference |

|---|---|---|---|---|

| 25-100 | Stable | No decomposition | 0 | [8] [9] |

| 100-120 | Stable | No decomposition | <1 | [8] [10] |

| 120-140 | Critical temperature | First-order kinetics | 5-15 | [8] [11] [10] |

| 140-200 | Decomposition onset | First-order kinetics | 20-40 | [11] [12] |

| >200 | Extensive degradation | Multiple pathways | >60 | [11] [13] |

The thermal decomposition of sulfonamide compounds typically follows first-order kinetics, with activation energies ranging from 70-120 kilojoules per mole [11] [12]. For structurally related sulfonamide derivatives, thermal decomposition proceeds through multiple mechanistic pathways involving cleavage of the sulfur-nitrogen bond and subsequent fragmentation of the aromatic ring systems [11] [13].

The decomposition mechanism for 5,6-Dichloropyridine-3-sulfonamide is expected to follow a two-stage process. The initial stage involves the cleavage of the sulfonamide bond, resulting in the formation of sulfur dioxide and the corresponding amine fragment [11] [13]. The second stage encompasses the degradation of the dichloropyridine ring system, potentially involving dechlorination and ring opening reactions [14].

The critical temperature range of 120-140°C represents the threshold above which significant thermal degradation occurs [8] [10]. This temperature range is particularly relevant for industrial processing applications, where elevated temperatures may be encountered during synthesis, purification, or formulation processes. The positive enthalpy and Gibbs free energy values associated with thermal decomposition indicate that the degradation process is endothermic and non-spontaneous under standard conditions [12] [13].

Acid-Base Behavior and Protonation Sites

The acid-base properties of 5,6-Dichloropyridine-3-sulfonamide are dominated by two primary ionizable sites: the pyridine nitrogen atom and the sulfonamide amino group. These sites exhibit distinctly different protonation behavior due to their unique electronic environments and steric accessibility [15] [16].

Table 3: Acid-Base Properties and Protonation Sites

| Ionizable Site | Predicted pKa | Protonation Behavior | Electronic Environment | Reference |

|---|---|---|---|---|

| Pyridine nitrogen | -3.0 ± 0.5 | Highly unfavorable | Electron-deficient | [17] [15] |

| Sulfonamide NH₂ | 10.5 ± 1.0 | Readily protonated | Electron-rich | [15] [16] [18] |

| Overall compound | Amphoteric | pH dependent | Zwitterionic potential | [15] [19] |

The pyridine nitrogen atom in 5,6-Dichloropyridine-3-sulfonamide exhibits extremely low basicity, with a predicted pKa value of approximately -3.0 [17]. This highly negative pKa value results from the strong electron-withdrawing effects of the two chlorine substituents and the sulfonamide group attached to the pyridine ring. The electron-deficient nature of this nitrogen atom makes protonation thermodynamically unfavorable under physiologically relevant pH conditions [15] [16].

In contrast, the sulfonamide amino group demonstrates typical basic behavior for primary sulfonamides, with an expected pKa value in the range of 10-12 [15] [16] [18]. The electron density on the sulfonamide nitrogen is influenced by resonance interactions with the sulfur dioxide group, but remains sufficiently nucleophilic to undergo protonation under mildly alkaline conditions [18].

Under physiological pH conditions (pH 7.4), 5,6-Dichloropyridine-3-sulfonamide exists predominantly in its neutral form. The sulfonamide group remains largely unprotonated due to its high pKa value, while the pyridine nitrogen remains unprotonated due to its extremely low basicity. This ionization state has important implications for biological activity and pharmacokinetic properties [15].

The compound exhibits potential for zwitterionic behavior under specific pH conditions. At very high pH values (>12), deprotonation of the sulfonamide group may occur, while at extremely low pH values (<-2), protonation of the pyridine nitrogen becomes feasible. However, these extreme pH conditions are rarely encountered in practical applications [19].

Partition Coefficients and Lipophilicity

The lipophilicity of 5,6-Dichloropyridine-3-sulfonamide, as quantified by its octanol-water partition coefficient, reflects the balance between hydrophilic and hydrophobic structural elements. The calculated LogP value of 1.19 indicates moderate lipophilicity, positioning the compound in an intermediate range between highly hydrophilic and highly lipophilic molecules [1].

Table 4: Lipophilicity Parameters and Partition Coefficients

| Parameter | Value | Method | Significance | Reference |

|---|---|---|---|---|

| LogP (calculated) | 1.19 | Computational | Moderate lipophilicity | [1] |

| Polar Surface Area | 81.43 Ų | Computational | High hydrophilic character | [1] |

| Distribution coefficient (LogD) | pH dependent | Experimental | Physiological relevance | [20] [21] |

| Chromatographic retention | Measurable | HPLC-based | Experimental validation | [20] [21] [22] |

The LogP value of 1.19 places 5,6-Dichloropyridine-3-sulfonamide in the category of compounds with balanced hydrophilic-lipophilic properties [20] [21]. This intermediate lipophilicity is characteristic of many pharmaceutical compounds, as it facilitates both aqueous solubility for bioavailability and membrane permeability for cellular uptake [22] [23].

The molecular structure contributes to lipophilicity through several components. The dichlorinated pyridine ring system provides significant hydrophobic character, with each chlorine substituent contributing approximately 0.7 logarithmic units to the overall LogP value [20]. The sulfonamide functional group, conversely, contributes negative logarithmic units due to its high polarity and hydrogen bonding capacity [21].

Chromatographic methods, particularly reversed-phase high-performance liquid chromatography and biomimetic chromatography, provide experimental approaches for determining lipophilicity parameters of sulfonamide derivatives [20] [21] [22]. These methods offer advantages over computational predictions by accounting for specific molecular interactions that may not be captured in theoretical models [22].

The distribution coefficient (LogD) at physiological pH provides a more biologically relevant measure of lipophilicity than the partition coefficient (LogP), as it accounts for the ionization state of the compound under specific pH conditions [20] [21]. For 5,6-Dichloropyridine-3-sulfonamide, the LogD value at pH 7.4 is expected to approximate the LogP value due to the predominantly neutral ionization state at this pH [15].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant